molecular formula C30H62Cl5N5O21 B3026890 (2R,3R,4S,5R)-2-Amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride CAS No. 117467-64-8

(2R,3R,4S,5R)-2-Amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride

Cat. No. B3026890
M. Wt: 1006.1 g/mol
InChI Key: CQDWTALLCUNVFU-MNZPGXLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound’s systematic name is quite a mouthful, but let’s break it down. It belongs to the class of pentahydrochlorides . The structure suggests a complex arrangement of amino groups, hydroxyl groups, and sugar moieties. The compound likely has biological relevance due to its intricate structure.



Molecular Structure Analysis

The compound’s molecular formula is C~18~H~35~N~5~O~15~Cl~5~ . Let’s visualize its structure:


!Molecular Structure


The compound features several chiral centers, which contribute to its stereochemical complexity. The arrangement of amino groups, hydroxyls, and sugar moieties likely plays a crucial role in its biological activity.



Chemical Reactions Analysis

Without specific experimental data, we can only speculate on potential chemical reactions. However, considering the presence of amino groups and hydroxyls, it might participate in glycosylation reactions, peptide bond formations, or oxidation processes.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (water, organic solvents, etc.).

  • Melting Point : Determine the melting point to assess its stability.

  • UV-Vis Absorption : Examine its UV-Vis absorption spectrum for characteristic peaks.

  • Stability : Assess its stability under different conditions (pH, temperature, light).


Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions : The solubility of various saccharides, including derivatives similar to the specified compound, in ethanol-water mixtures has been studied. These studies are crucial for understanding the physical and chemical properties of these compounds in different solvents (Gong, Wang, Zhang, & Qu, 2012).

Synthesis of Novel Compounds

  • Novel Carbocyclic Nucleosides Synthesis : Research on the synthesis of novel carbocyclic nucleosides, derived from compounds structurally similar to the specified compound, provides insights into the development of new therapeutic agents (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Biochemical Analysis

  • mTOR Signaling Pathway : Studies involving compounds structurally related to the specified molecule have been used in research on mTOR signaling pathways, which are crucial for understanding various diseases like Alzheimer’s and type 2 diabetes (Buddham, Yadav, Narad, Gupta, & Mathur, 2022).

Nanocatalyst Synthesis

  • Synthesis of Magnetically Recoverable Nanocatalysts : Aminoglucose derivatives, structurally akin to the specified compound, have been used in the synthesis of environmentally friendly nanocatalysts for green chemistry applications (Aghazadeh & Nikpassand, 2019).

Drug Synthesis

  • Synthesis of Enantiopure Amino Acids : Enantiopure amino acids, related to the specified compound, are synthesized for their potential use in pharmaceuticals, demonstrating the compound's relevance in drug development (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).

Safety And Hazards


  • Toxicity : Investigate its toxicity profile through in vitro and in vivo studies.

  • Handling : Follow standard laboratory safety protocols when handling this compound.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions


  • Biological Activity : Explore its potential as a drug candidate or bioactive compound.

  • Structural Modifications : Design analogs to enhance solubility, stability, or activity.

  • Target Identification : Identify cellular targets to unravel its mechanism of action.


Please note that the lack of specific literature on this compound limits our analysis, and further research is essential to uncover its full potential.


properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-;;;;;/m0...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDWTALLCUNVFU-MNZPGXLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62Cl5N5O21
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1006.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chitopentaose (pentahydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.